Glibenclamide potassium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glibenclamide potassium salt can be synthesized through the reaction of glibenclamide with potassium hydroxide. The process involves dissolving glibenclamide in a suitable solvent, such as methanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then subjected to various purification steps, including crystallization and drying, to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Glibenclamide potassium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonylurea group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonamides.
Substitution: Various sulfonylurea derivatives.
Scientific Research Applications
Glibenclamide potassium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of sulfonylurea chemistry and reactivity.
Biology: Investigated for its effects on cellular potassium channels and insulin secretion.
Medicine: Studied for its potential neuroprotective effects in conditions like stroke and traumatic brain injury.
Industry: Utilized in the development of new antidiabetic drugs and formulations
Mechanism of Action
Glibenclamide potassium salt exerts its effects by binding to and inhibiting the ATP-sensitive potassium channels (K_ATP) on pancreatic beta cells. This inhibition leads to cell membrane depolarization, opening voltage-dependent calcium channels, and resulting in an influx of calcium ions. The increased intracellular calcium concentration triggers the release of insulin from the beta cells .
Comparison with Similar Compounds
Similar Compounds
Tolbutamide: Another first-generation sulfonylurea with a similar mechanism of action but shorter duration of effect.
Glipizide: A second-generation sulfonylurea with a similar mechanism but different pharmacokinetic properties.
Gliclazide: Another second-generation sulfonylurea with a similar mechanism but fewer side effects.
Uniqueness
Glibenclamide potassium salt is unique due to its high potency and long duration of action compared to other sulfonylureas. It also has a higher risk of causing hypoglycemia, which necessitates careful monitoring and dosage adjustments .
Properties
IUPAC Name |
dipotassium;5-chloro-N-[2-[4-[(N-cyclohexyl-C-oxidocarbonimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S.2K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVRWNXZNHAWAH-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=NCCC2=CC=C(C=C2)S(=O)(=O)NC(=NC3CCCCC3)[O-])[O-].[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClK2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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